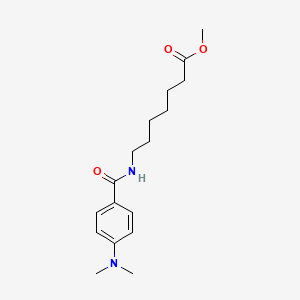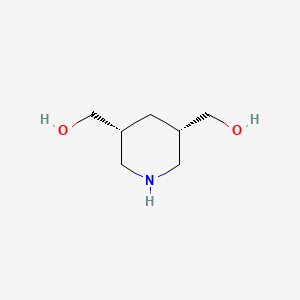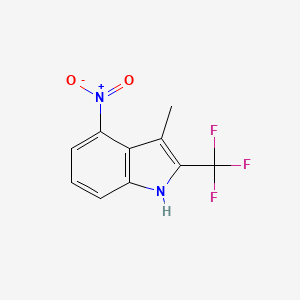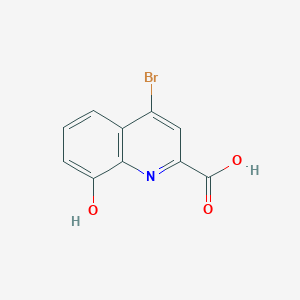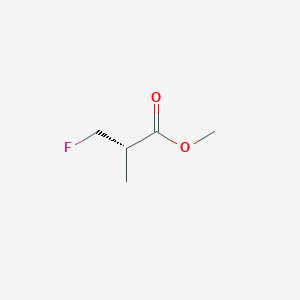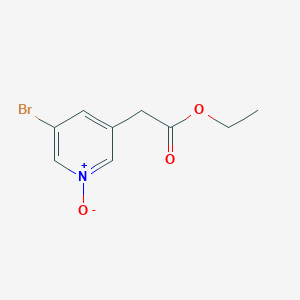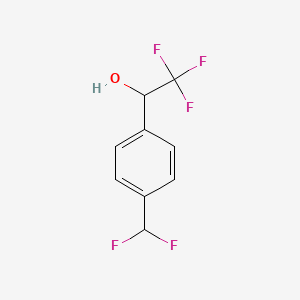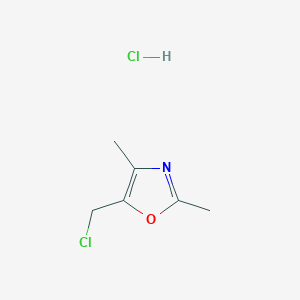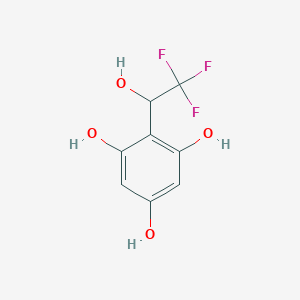![molecular formula C15H15FO B12972499 2-([1,1'-Biphenyl]-4-yl)-2-fluoropropan-1-ol](/img/structure/B12972499.png)
2-([1,1'-Biphenyl]-4-yl)-2-fluoropropan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-([1,1’-Biphenyl]-4-yl)-2-fluoropropan-1-ol is an organic compound that features a biphenyl group attached to a fluorinated propanol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-Biphenyl]-4-yl)-2-fluoropropan-1-ol typically involves the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction, where a halogenated benzene reacts with a phenylboronic acid in the presence of a palladium catalyst.
Introduction of the Fluorinated Propanol Moiety: The fluorinated propanol moiety can be introduced via a Grignard reaction. This involves the reaction of a fluorinated alkyl halide with magnesium to form a Grignard reagent, which is then reacted with an aldehyde to form the desired alcohol.
Industrial Production Methods
Industrial production of 2-([1,1’-Biphenyl]-4-yl)-2-fluoropropan-1-ol may involve large-scale versions of the above synthetic routes, with optimizations for yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
2-([1,1’-Biphenyl]-4-yl)-2-fluoropropan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-([1,1’-Biphenyl]-4-yl)-2-fluoropropanone or 2-([1,1’-Biphenyl]-4-yl)-2-fluoropropanoic acid.
Reduction: Formation of 2-([1,1’-Biphenyl]-4-yl)-2-fluoropropane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
2-([1,1’-Biphenyl]-4-yl)-2-fluoropropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials, including polymers and coatings.
作用机制
The mechanism of action of 2-([1,1’-Biphenyl]-4-yl)-2-fluoropropan-1-ol involves its interaction with specific molecular targets. The biphenyl group can interact with hydrophobic pockets in proteins, while the fluorinated propanol moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
Biphenyl: Lacks the fluorinated propanol moiety, making it less versatile in terms of chemical reactivity.
2-Fluoropropanol: Lacks the biphenyl group, resulting in different physical and chemical properties.
Uniqueness
2-([1,1’-Biphenyl]-4-yl)-2-fluoropropan-1-ol is unique due to the combination of the biphenyl group and the fluorinated propanol moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
属性
分子式 |
C15H15FO |
|---|---|
分子量 |
230.28 g/mol |
IUPAC 名称 |
2-fluoro-2-(4-phenylphenyl)propan-1-ol |
InChI |
InChI=1S/C15H15FO/c1-15(16,11-17)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10,17H,11H2,1H3 |
InChI 键 |
DGWFODMEPNZXFU-UHFFFAOYSA-N |
规范 SMILES |
CC(CO)(C1=CC=C(C=C1)C2=CC=CC=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



